molecular formula C3H6N4OS B136748 4-amino-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one CAS No. 128075-40-1

4-amino-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B136748
M. Wt: 146.17 g/mol
InChI Key: NLZRYYGFPLLKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one, commonly known as AMT, is a heterocyclic compound that has gained attention in scientific research due to its unique properties. AMT is a derivative of the triazole family and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of AMT is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various metabolic pathways. AMT has been found to inhibit the activity of enzymes involved in the biosynthesis of purine nucleotides, which are essential for DNA and RNA synthesis.

Biochemical And Physiological Effects

AMT has been found to have various biochemical and physiological effects, including the inhibition of fungal growth, the inhibition of cancer cell growth, and the inhibition of corrosion. AMT has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

AMT has several advantages for use in lab experiments, including its low toxicity, high solubility, and stability. However, the limitations of AMT include its limited availability, high cost, and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for AMT research, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of various diseases, and the exploration of its potential use in the development of new materials. Additionally, further studies are needed to fully understand the mechanism of action of AMT and its potential side effects.
In conclusion, AMT is a unique compound that has gained attention in scientific research due to its potential use in various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of AMT in various scientific research applications.

Synthesis Methods

AMT can be synthesized using various methods, including the reaction of 4-amino-3-(methylthio)-1,2,4-triazole with ethyl chloroformate, and the reaction of 4-amino-3-(methylthio)-1H-1,2,4-triazole with acetic anhydride. The yield of AMT synthesis can be improved by using different reaction conditions, such as changing the reaction temperature, reaction time, and catalysts.

Scientific Research Applications

AMT has been studied for its potential use in various scientific research applications, including as an antifungal agent, as a corrosion inhibitor, and as a catalyst for organic reactions. AMT has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

CAS RN

128075-40-1

Product Name

4-amino-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one

Molecular Formula

C3H6N4OS

Molecular Weight

146.17 g/mol

IUPAC Name

4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C3H6N4OS/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8)

InChI Key

NLZRYYGFPLLKRG-UHFFFAOYSA-N

SMILES

CSC1=NNC(=O)N1N

Canonical SMILES

CSC1=NNC(=O)N1N

synonyms

3H-1,2,4-Triazol-3-one,4-amino-2,4-dihydro-5-(methylthio)-(9CI)

Origin of Product

United States

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